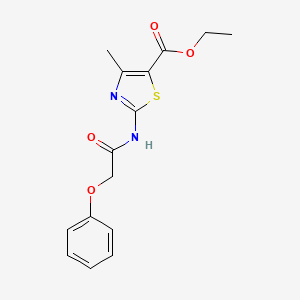

Ethyl 4-methyl-2-(2-phenoxyacetamido)-1,3-thiazole-5-carboxylate

Description

Ethyl 4-methyl-2-(2-phenoxyacetamido)-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a methyl group at position 4, a phenoxyacetamido moiety at position 2, and an ethyl ester at position 3.

Properties

IUPAC Name |

ethyl 4-methyl-2-[(2-phenoxyacetyl)amino]-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4S/c1-3-20-14(19)13-10(2)16-15(22-13)17-12(18)9-21-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPICPLNZLSEIRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)COC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-methyl-2-(2-phenoxyacetamido)-1,3-thiazole-5-carboxylate typically involves multiple steps. One common method includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

Introduction of the Phenoxyacetamido Group: The phenoxyacetamido group is introduced through an amide coupling reaction between the thiazole derivative and phenoxyacetic acid.

Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a suitable catalyst, such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-(2-phenoxyacetamido)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the phenoxyacetamido group or the thiazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: Oxidized derivatives of the thiazole ring.

Reduction: Reduced forms of the ester or amide groups.

Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its biological activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-methyl-2-(2-phenoxyacetamido)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways or exhibit anticancer activity by inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

*Calculated based on analogous compounds.

Key Observations:

Halogenated derivatives (e.g., 4-chlorophenoxy in ) introduce electronegative groups that may improve binding affinity in biological targets .

Synthetic Challenges: Substituted amino groups (e.g., pentylamino in ) require masking strategies (e.g., tert-butoxycarbonate in ) to prevent interference during synthesis . Pyridinyl and thienyl substituents () are synthesized via coupling reactions, highlighting the versatility of thiazole carboxylates as building blocks .

Biological Relevance: Pyrimidine-thiazole hybrids () exhibit CDK9 inhibitory activity, suggesting that the target compound’s phenoxyacetamido group could be optimized for kinase targeting . Analogs with pyridine or pyrrole substituents () are used in high-throughput drug discovery due to their modular synthesis .

Biological Activity

Ethyl 4-methyl-2-(2-phenoxyacetamido)-1,3-thiazole-5-carboxylate is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a thiazole ring, which is known for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the synthesis, biological activities, and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H18N2O3S. The structure features a thiazole ring substituted with an ethyl ester and a phenoxyacetamido group, which may influence its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 302.38 g/mol |

| Molecular Formula | C15H18N2O3S |

| InChI Key | UVAXOWKNJAQYCR-UHFFFAOYSA-N |

| Solubility | Soluble in organic solvents |

Synthesis

The synthesis of this compound typically involves the reaction of appropriate thiazole precursors with phenoxyacetic acid derivatives under controlled conditions. Various synthetic routes have been explored to optimize yield and purity.

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro studies demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Anticancer Properties

Recent studies have suggested that compounds containing thiazole moieties can inhibit cancer cell proliferation. This compound was evaluated for its cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The compound exhibited dose-dependent inhibition of cell growth, with IC50 values indicating potent anticancer activity.

The proposed mechanism of action for the anticancer effects involves the induction of apoptosis in cancer cells through the activation of caspase pathways. Additionally, it may inhibit key signaling pathways involved in cell proliferation and survival.

Case Studies

-

Study on Antimicrobial Efficacy :

A study conducted by Wang et al. (2020) evaluated the antimicrobial properties of various thiazole derivatives, including this compound. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL. -

Anticancer Activity Assessment :

In a study published in the Journal of Medicinal Chemistry, researchers assessed the anticancer activity of this compound against MCF-7 breast cancer cells. The compound showed an IC50 value of 25 µM after 48 hours of treatment, indicating strong potential for further development as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.